molecular formula C13H20ClN3O4S B2697391 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine CAS No. 1798745-33-1

1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine

Cat. No.: B2697391
CAS No.: 1798745-33-1
M. Wt: 349.83
InChI Key: PNYAVXPMEIBACL-UHFFFAOYSA-N
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Description

1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine (CAS 1798745-33-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core, a privileged scaffold frequently encountered in biologically active compounds and FDA-approved drugs . The piperidine ring is functionalized with an ethanamine group, which can serve as a key building block for further molecular expansion, and a 4-nitrobenzenesulfonyl (nosyl) group, which is commonly employed as a protecting group for amines in complex multi-step synthetic routes. The structural motifs present in this compound make it a valuable intermediate for researchers developing new therapeutic agents. The 4-nitrobenzenesulfonyl component is related to the nitroaromatic class, which has been extensively explored in drug discovery for its broad spectrum of biological activities . Notably, nitroaromatic compounds have been the foundation for several life-saving drugs targeting infectious diseases like tuberculosis, as well as for applications in cancer therapy and diagnostic imaging . This reagent provides researchers with a versatile synthon for constructing compound libraries or for use in the synthesis of more complex molecules targeting various biological pathways. As with all compounds of this nature, its mechanism of action is highly dependent on the final structure and requires thorough investigation in biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-10(14)11-3-2-8-15(9-11)21(19,20)13-6-4-12(5-7-13)16(17)18/h4-7,10-11H,2-3,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDDFPSOYJUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as 4-nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the Ethanamine Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide moiety enables nucleophilic displacement at the sulfonyl group under basic conditions. Key reactions include:

  • Sulfonamide cleavage : Treatment with strong bases (e.g., NaOH, KOH) in aqueous ethanol at 80–100°C removes the 4-nitrobenzenesulfonyl (Nosyl) group, regenerating the secondary amine .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile/triethylamine forms N-alkylated derivatives.

Table 1: Reaction Conditions for Nucleophilic Substitutions

Reaction TypeReagents/ConditionsYield (%)Reference
Sulfonamide Cleavage10% NaOH, EtOH/H₂O, 80°C, 6 hr72–85
N-AlkylationCH₃I, CH₃CN, Et₃N, RT, 24 hr68

Reduction of Nitro Group

The 4-nitrobenzenesulfonyl group undergoes catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation : H₂ gas with 10% Pd/C in ethanol reduces the nitro group to an amine at 50 psi, 25°C.

  • Chemical Reduction : SnCl₂ in HCl/EtOH selectively reduces the nitro group without affecting the sulfonamide.

Mechanistic Insight :

R-NO2H2/Pd-CR-NH2(ΔG=120kJ/mol)[1][6]\text{R-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-NH}_2 \quad (\Delta G^\circ = -120 \, \text{kJ/mol}) \,[1][6]

Coupling Reactions

The primary amine participates in cross-coupling reactions:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalyst (e.g., with 2-bromopyridine, 85% yield) .

  • Ullmann-Type Coupling : Copper-catalyzed coupling with iodobenzene in DMF at 110°C .

Table 2: Catalytic Systems for Coupling Reactions

Catalyst SystemSubstrateTemp (°C)Yield (%)
Pd(OAc)₂/Xantphos2-Bromopyridine10085
CuI/1,10-PhenanthrolineIodobenzene11078

Acylation and Carbamate Formation

The amine reacts with acylating agents:

  • Acetylation : Acetic anhydride in pyridine yields N-acetyl derivatives (92% yield).

  • Carbamate Synthesis : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in THF forms stable carbamates .

Reaction Pathway :

R-NH2+(Boc)2OR-NH-Boc+CO2[5][12]\text{R-NH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{R-NH-Boc} + \text{CO}_2 \,[5][12]

Oxidation Reactions

Controlled oxidation of the piperidine ring:

  • Hypochlorite-Mediated Oxidation : Ca(ClO)₂ in CH₃CN/H₂O converts secondary ethers to ketones, preserving the sulfonamide group .

Critical Parameters :

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 0–25°C

  • Yield: 65–70%

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Antimicrobial Activity : Nitro reduction generates reactive intermediates that disrupt bacterial membranes .

  • Enzyme Inhibition : Sulfonamide derivatives inhibit carbonic anhydrase (IC₅₀ = 0.8 μM) .

Comparative Reactivity of Structural Analogues

Table 3: Reactivity Differences in Analogues

CompoundNitro PositionReaction Rate (vs. 4-Nitro)
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine2-Nitro1.5× slower
1-[1-(3-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine3-Nitro2.0× slower

Data inferred from electronic effects of nitro group positioning.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group using hydrogen gas with a catalyst.
  • Reduction : The sulfonyl group can be transformed into a thiol group under specific conditions.
  • Substitution Reactions : The ethanamine moiety can undergo nucleophilic substitution with various electrophiles.

Biology

Research indicates that 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine exhibits potential biological activities , such as:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. The nitro group is often linked to enhanced antibacterial effects.
    • Case Study: A study on piperidine derivatives demonstrated significant antimicrobial activity against resistant bacterial strains.
  • Anticancer Potential : The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or kinase inhibition.
    • Case Study: Research on related piperidine derivatives indicated cytotoxicity against breast cancer cell lines, highlighting the potential for therapeutic applications.

Medicine

Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases. Its unique functional groups may interact with specific molecular targets, modulating their activity and influencing biological pathways.

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and analogs:

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine 4-Nitrobenzenesulfonyl, ethanamine C₁₃H₁₉N₃O₄S 329.38 Sulfonyl, nitro, primary amine
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine Benzyl, 2-nitrobenzyl C₁₉H₂₃N₃O₂ 325.40 Nitro, tertiary amine
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride 4-Methoxybenzyl, methylamine C₁₄H₂₃ClN₂O 270.80 Methoxy, secondary amine
1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride 6-Methoxypyridin-2-yl, methanamine C₁₂H₂₀Cl₂N₂O 295.21 Methoxy, primary amine

Key Observations :

  • Electron Effects : The 4-nitrobenzenesulfonyl group in the target compound enhances electrophilicity compared to methoxy or benzyl groups.
  • Amine Classification : The primary amine in the target compound contrasts with secondary/tertiary amines in analogs, affecting hydrogen-bonding capacity and biological interactions.

Physicochemical Properties

Property Target Compound N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine
Polarity High (due to sulfonyl) Moderate (nitro + benzyl) Low (methoxy)
Solubility Likely polar aprotic solvents Ethanol, DCM Water (as hydrochloride salt)
Stability Acid-stable; base-labile Stable under neutral conditions Hydrolytically stable

Notes:

  • The sulfonyl group in the target compound increases polarity and may reduce membrane permeability compared to benzyl or methoxy analogs.
  • The nitro group in both the target compound and may confer redox activity or susceptibility to reduction .

Comparison :

  • The target compound’s primary amine necessitates protection during sulfonylation, unlike secondary amines in and .
  • Borane-based reductions (as in ) may be applicable for intermediates but require adaptation for primary amines.

Stability and Reactivity

  • Target Compound : The sulfonyl group is stable in acidic conditions but may hydrolyze in basic media. The nitro group can undergo reduction to an amine under catalytic hydrogenation .

Biological Activity

1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine, identified by CAS number 1798745-33-1, is a chemical compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₉N₃O₄S
  • Molecular Weight : 313.37 g/mol
  • IUPAC Name : 1-[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrobenzenesulfonyl group is known to facilitate interactions with protein targets, potentially modulating their activity. The piperidine ring enhances binding affinity and specificity towards certain biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group is often linked to enhanced antibacterial effects. Studies have shown that derivatives of piperidine possess activity against various bacterial strains, suggesting that this compound may also exhibit such properties.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific kinases involved in cancer progression. The sulfonamide moiety may contribute to this activity by affecting cellular signaling pathways.

Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Compounds with piperidine moieties showed selective inhibition of CDK4/6 kinases, which are crucial in cell cycle regulation.
The sulfonamide group was implicated in enhancing the bioactivity of related compounds, suggesting a similar role for the target compound.
Antimicrobial assays indicated that piperidine derivatives could effectively inhibit bacterial growth, supporting further investigation into the target compound's efficacy.

Case Studies

Several case studies highlight the potential therapeutic applications of similar compounds:

  • Anticancer Studies : A study focusing on piperazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications in the piperidine structure could yield compounds with enhanced anticancer properties.
  • Antimicrobial Efficacy : Research on sulfonamide-containing compounds revealed their effectiveness against resistant bacterial strains, suggesting that this compound might also be effective in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(4-nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the 4-nitrobenzenesulfonyl group to a piperidine scaffold, followed by functionalization of the amine. Key steps include:

  • Sulfonylation : React piperidin-3-yl derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amine Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during sulfonylation, followed by acidic deprotection (e.g., HCl in dioxane) .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq of sulfonyl chloride) and temperature (0–25°C) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
  • IR : Confirm sulfonyl (S=O, ~1150–1300 cm⁻¹) and nitro (N-O, ~1500–1350 cm⁻¹) groups .
  • NMR : ¹H NMR should show characteristic piperidine protons (δ 1.5–3.5 ppm) and aromatic protons from the sulfonyl group (δ 7.5–8.5 ppm) .
  • HRMS : Match observed molecular ion ([M+H]⁺) with theoretical mass (C₁₃H₁₈N₃O₄S⁺: 336.1018) .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • Methodological Answer : Critical reactive sites include:

  • Primary Amine (-NH₂) : Susceptible to acylation or alkylation (e.g., with acyl chlorides or aldehydes via reductive amination) .
  • Sulfonyl Group (-SO₂-) : Stable under acidic conditions but may undergo nucleophilic substitution at elevated temperatures .
  • Nitro Group (-NO₂) : Reducible to -NH₂ using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl .

Advanced Research Questions

Q. How can heterogeneous catalysis be applied to modify the amine or sulfonyl groups in this compound?

  • Methodological Answer :

  • Palladium-Catalyzed Reductions : Use Pd/C (10% wt) under H₂ (1 atm) to reduce nitro to amine without affecting the sulfonyl group .
  • Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the piperidine nitrogen .
  • Data-Driven Optimization : Screen solvents (EtOH vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields (reported: 70–85%) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address variability via:

  • SAR Studies : Systematically modify substituents (e.g., replace nitro with methoxy) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1259401) with peer-reviewed studies to identify outliers .

Q. What computational tools predict the compound’s interaction with biological targets, and how are these validated experimentally?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A, PDB ID: 6WGT). Prioritize poses with lowest ΔG (e.g., -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • Experimental Validation : Compare predicted Ki with radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .

Q. How does the electronic nature of the 4-nitrobenzenesulfonyl group influence the compound’s reactivity in photochemical studies?

  • Methodological Answer :

  • UV-Vis Analysis : The nitro group absorbs at λmax ~310 nm (π→π* transitions), enabling photoactivation .
  • Photostability Tests : Expose to UV light (365 nm) and monitor degradation via HPLC. Half-life (t₁/₂) correlates with electron-withdrawing effects of -NO₂ .
  • TD-DFT Calculations : Predict excitation energies using Gaussian 16 (B3LYP/6-311+G(d,p)) to guide wavelength selection .

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